2-Fluoro-5-methylaniline (CAS 452-84-6) is a highly functionalized halogenated toluidine derivative widely procured as a foundational building block for advanced active pharmaceutical ingredients (APIs), particularly targeted kinase inhibitors. The molecule combines the electron-withdrawing, conformationally directing properties of an ortho-fluorine atom with the hydrophobic bulk of a meta-methyl group. This specific substitution pattern modulates the basicity of the primary amine while providing a predictable steric environment for downstream cross-coupling, regioselective halogenation, and metalation. For industrial buyers, its primary value lies in its ability to serve as a precise structural scaffold where both the fluorine and methyl groups are retained in the final API to maximize target-binding affinity [1].
Substituting 2-fluoro-5-methylaniline with simpler analogs like 2-fluoroaniline or 3-methylaniline (m-toluidine) fundamentally alters both the process chemistry and the final API efficacy. The absence of the 5-methyl group (as in 2-fluoroaniline) eliminates critical hydrophobic interactions required for high-affinity binding in deep protein pockets, such as the switch II pocket of KRAS. Conversely, omitting the 2-fluoro substituent (as in 3-methylaniline) removes the fluorine-induced conformational locking and alters the pKa of the amine, which can drastically shift the pharmacokinetics of the final formulation. Furthermore, the presence of the ortho-fluorine introduces specific processability challenges—such as the risk of aryne intermediate formation during metalation—that require specialized cryogenic handling not needed for non-fluorinated analogs [1].
The synthesis of arylboronic acids from 2-fluoro-5-methylaniline requires strict process control due to the ortho-fluorine atom. During regioselective metalation, the compound is highly prone to forming aryne side-products via fluoride elimination. To achieve high yields, bis-PMB protection and ultra-low cryogenic temperatures (-85 °C) are required, contrasting sharply with non-fluorinated analogs like 3-methylaniline which can be lithiated at standard dry-ice temperatures (-78 °C) without aryne elimination risks[1].
| Evidence Dimension | Lithiation temperature limit to prevent elimination |
| Target Compound Data | -85 °C required (with bis-PMB protection) to suppress aryne formation |
| Comparator Or Baseline | Non-fluorinated toluidines (stable at -78 °C) |
| Quantified Difference | ~7-10 °C lower temperature threshold and mandatory bis-protection |
| Conditions | n-BuLi metalation in THF followed by trisisopropoxyborane addition |
Procurement teams must ensure that selected CDMOs possess robust ultra-low cryogenic capabilities when scaling up boronic ester intermediates derived from this specific fluorinated scaffold.
The combined steric and electronic directing effects of the 2-fluoro and 5-methyl groups on the aniline core enable highly efficient and regioselective mono-bromination. When reacted with N-bromosuccinimide (NBS) at 0 °C to room temperature, 2-fluoro-5-methylaniline yields the mono-brominated product (4-bromo-2-fluoro-5-methylaniline) in 93.7% yield [1]. In contrast, unsubstituted aniline typically undergoes rapid over-bromination to 2,4,6-tribromoaniline unless the amine is strongly deactivated.
| Evidence Dimension | Mono-bromination yield and selectivity |
| Target Compound Data | 93.7% yield of mono-brominated product |
| Comparator Or Baseline | Unsubstituted aniline (yields poly-brominated mixtures under identical baseline conditions) |
| Quantified Difference | >90% isolated yield of a single regioisomer without amine pre-protection |
| Conditions | NBS (1-bromo-2,5-pyrrolidinedione) in acetonitrile, 0 °C to RT, 0.5 h |
The predictable regiochemistry and high yield reduce step count by eliminating the need for transient protecting groups during the synthesis of advanced cross-coupling intermediates.
The ortho-fluoro substitution slightly deactivates the amine nucleophilicity and introduces steric bulk, complicating standard protection strategies. However, utilizing Finkelstein conditions (KI additive) at elevated temperatures (90–100 °C) allows for the efficient generation of 2-fluoro-N,N-bis(4-methoxybenzyl)-5-methylaniline in an 80% isolated yield [1]. This demonstrates that while the target compound is more sterically hindered than 3-methylaniline, optimized thermal conditions successfully overcome this barrier for high-throughput API synthesis.
| Evidence Dimension | Bis-PMB protection yield |
| Target Compound Data | 80% yield |
| Comparator Or Baseline | Standard low-temperature PMB protection (suboptimal yields due to ortho-F steric/electronic deactivation) |
| Quantified Difference | High yield achieved only at 90-100 °C with KI catalysis |
| Conditions | PMBCl, Na2CO3, KI in DMF at 90–100 °C for 1.5 h |
Highlights the necessity of using optimized, elevated-temperature Finkelstein conditions to achieve commercially viable yields when protecting this specific ortho-halogenated building block.
2-Fluoro-5-methylaniline is the required starting material for synthesizing the tetrahydropyridopyrimidine core of advanced oncology APIs (e.g., Adagrasib analogs). In these architectures, the 5-methyl group provides essential hydrophobic pocket packing and the 2-fluoro group modulates target binding conformation [1].
The compound is directly utilized as a precursor for phenoxy-pyridyl-pyrimidine compounds targeting inositol-requiring enzyme 1 alpha (IRE1α). Its predictable regioselective bromination profile accelerates the generation of diverse structure-activity relationship (SAR) libraries without requiring complex protecting group strategies [2].
It serves as a specialized substrate for diastereoselective Hayashi arylations in complex API synthesis. However, procurement teams must verify that the selected CDMO can support the -85 °C cryogenic metalation required to prevent aryne side-product formation during scale-up [1].
Irritant;Health Hazard